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molecular formula C18H19NO5 B579624 Diethyl 4-(Benzyloxy)pyridine-2,6-dicarboxylate CAS No. 18986-14-6

Diethyl 4-(Benzyloxy)pyridine-2,6-dicarboxylate

Cat. No. B579624
M. Wt: 329.352
InChI Key: DZVFTJRZQKBUDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08969549B2

Procedure details

To a solution of 4 (6.88 g, 28 mmol) in acetonitrile and K2CO3 (6.31 g, 45 mmol) was carefully added benzyl bromide (3.34 mL, 27 mmol). The resulting solution was stirred at 82° C. under reflux overnight. The reaction was stopped by filtration of K2CO3 and the solvent was removed under reduced pressure. The solid obtained was recrystallized from hot hexanes to yield 96% of the product as a white solid.
Name
Quantity
6.88 g
Type
reactant
Reaction Step One
Name
Quantity
6.31 g
Type
reactant
Reaction Step Two
Quantity
3.34 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
96%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[CH:11]=[C:10]([OH:12])[CH:9]=[C:8]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[N:7]=1)=[O:5])[CH3:2].C([O-])([O-])=O.[K+].[K+].[CH2:24](Br)[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1>C(#N)C>[CH2:24]([O:12][C:10]1[CH:9]=[C:8]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[N:7]=[C:6]([C:4]([O:3][CH2:1][CH3:2])=[O:5])[CH:11]=1)[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
6.88 g
Type
reactant
Smiles
C(C)OC(=O)C1=NC(=CC(=C1)O)C(=O)OCC
Step Two
Name
Quantity
6.31 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
3.34 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
82 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at 82° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction was stopped by filtration of K2CO3
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The solid obtained
CUSTOM
Type
CUSTOM
Details
was recrystallized from hot hexanes

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC(=NC(=C1)C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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